

IUPAC name for 4-aminophenyl phenyl sulfide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Phenylthio)aniline**

Cat. No.: **B071985**

[Get Quote](#)

An In-depth Technical Guide to **4-(Phenylthio)aniline**

Abstract

This guide provides a comprehensive technical overview of **4-(phenylthio)aniline**, a pivotal intermediate in synthetic organic chemistry and drug development. Known by its IUPAC name 4-phenylsulfanylaniline, this diaryl sulfide possesses a unique molecular architecture combining an aniline moiety with a phenylthio group, bestowing upon it versatile reactivity. This document details its chemical identity, physicochemical properties, and spectroscopic signature for unambiguous identification. We will explore established synthetic methodologies, providing both mechanistic insights and detailed experimental protocols. The guide emphasizes the compound's critical role as a precursor in the pharmaceutical industry, particularly in the synthesis of anthelmintic agents. Finally, essential safety, handling, and disposal protocols are outlined to ensure its responsible use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of safe and reproducible science. **4-(Phenylthio)aniline** is recognized by several names and registry numbers across different databases.

- IUPAC Name: 4-phenylsulfanylaniline[1]
- Common Names: **4-(Phenylthio)aniline**, 4-Aminophenyl phenyl sulfide

- CAS Number: 1135-14-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₂H₁₁NS[\[1\]](#)[\[3\]](#)
- Molecular Weight: 201.29 g/mol [\[1\]](#)[\[3\]](#)

Below is a visualization of its chemical structure.

Caption: 2D Structure of **4-(Phenylthio)aniline** (C₁₂H₁₁NS).

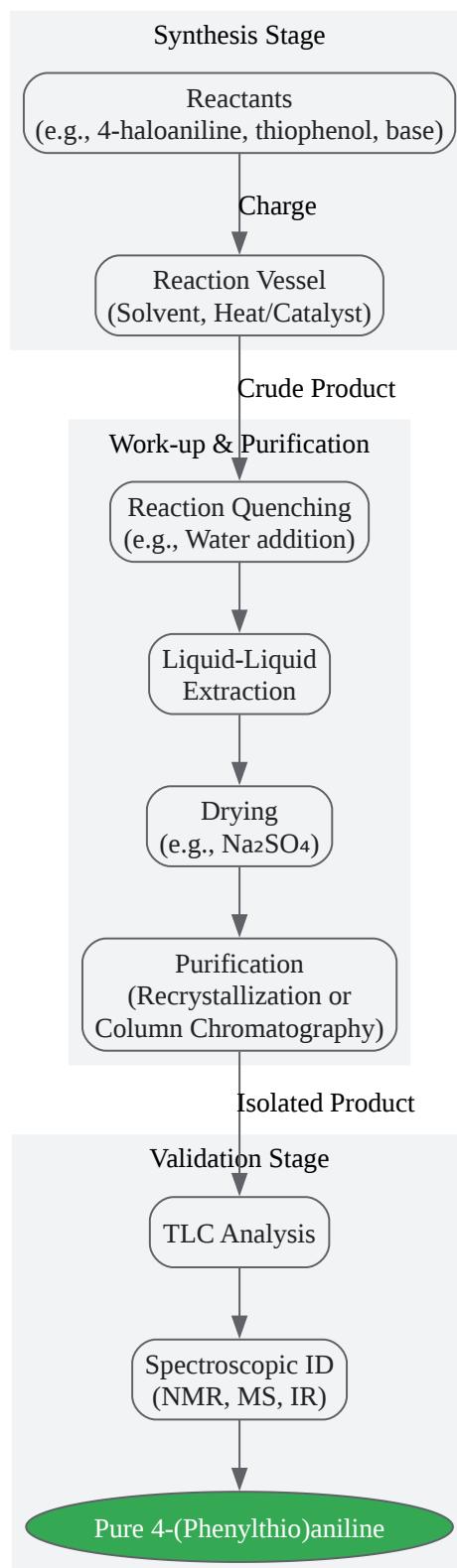
Physicochemical and Spectroscopic Profile

Accurate characterization is essential for verifying the identity and purity of **4-(phenylthio)aniline**. The following tables summarize its key physical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	201.29 g/mol	[3]
Appearance	Powder	
Melting Point	77-78 °C	
XLogP3	2.9	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	

Table 2: Spectroscopic Data Summary


Technique	Key Features and Expected Values	Source
¹³ C NMR	Spectra available in databases. Expected peaks include the thiocarbonyl carbon (~180-185 ppm), the quaternary carbon attached to nitrogen (~140 ppm), and aromatic carbons in the ~118-130 ppm range.	[2][4]
¹ H NMR	The proton spectrum will show distinct signals for the aromatic protons on both rings and the amine (-NH ₂) protons. The exact chemical shifts are solvent-dependent.	[4]
Mass Spectrometry (GC-MS)	The mass spectrum confirms the molecular weight with a molecular ion peak [M] ⁺ at m/z 201.	[4]
Infrared (IR) Spectroscopy	The spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-S stretching, and aromatic C-H and C=C vibrations.	

Synthesis and Mechanistic Considerations

The formation of the C-S bond in diaryl sulfides like **4-(phenylthio)aniline** is typically achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A common and reliable method involves the reaction of a haloaniline with thiophenol in the presence of a base.

Conceptual Synthesis Workflow

The overall process for synthesizing, purifying, and validating **4-(phenylthio)aniline** follows a logical progression essential for obtaining a high-purity final product.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and validation of **4-(phenylthio)aniline**.

Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline (as a precursor model)

While direct synthesis from 4-haloaniline is common, many related structures are built from nitro-aromatic precursors which are later reduced. The synthesis of the related compound 2-nitro-5-(phenylthio)aniline provides a well-documented example of the C-S bond formation step.^[5] The final product, **4-(phenylthio)aniline**, would then be obtained via reduction of the nitro group.

Part A: C-S Bond Formation (Nucleophilic Aromatic Substitution)

- Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 5-chloro-2-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as isobutanol or dimethylformamide (DMF).^[5]
- Base and Nucleophile Addition: Add a base, such as potassium carbonate or an aqueous solution of sodium hydroxide, to the suspension.^[5] The choice of a strong base is crucial as it deprotonates thiophenol to form the more nucleophilic thiophenolate anion.
- Thiophenol Addition: Slowly add thiophenol (1-1.2 equivalents) to the mixture. The reaction is often heated (e.g., 60-90 °C) to facilitate the substitution of the chlorine atom.^[5]
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture. If using a water-miscible solvent like DMF, the product can be precipitated by adding water.^[6] The crude solid is then collected by filtration, washed with water and a non-polar solvent like hexane to remove impurities, and dried.

Part B: Nitro Group Reduction

- Reduction Setup: The intermediate, a nitrophenyl phenyl sulfide, is dissolved in a solvent like ethanol or water containing ammonium chloride.^[7]

- Reducing Agent: A reducing agent is added. Common choices include sodium sulfide, which is effective but generates sulfurous waste, or catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions like Ni-Al alloy in the presence of a proton source.[7] The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aniline derivatives.
- Isolation: After the reduction is complete (monitored by TLC), the product is isolated. This may involve filtering off the catalyst, extracting the product into an organic solvent, washing, drying, and removing the solvent under reduced pressure to yield **4-(phenylthio)aniline**.

Applications in Research and Drug Development

Aniline and its derivatives are cornerstone building blocks in the pharmaceutical industry, used in the synthesis of everything from antibiotics to analgesics.[8] **4-(Phenylthio)aniline** and its close relatives are particularly valuable as intermediates in the creation of anthelmintic drugs, which are used to treat parasitic worm infections.[9][10]

Precursor to Benzimidazole Anthelmintics

The primary and most significant application of (substituted) phenylthioanilines is in the synthesis of the benzimidazole class of anthelmintics, such as Fenbendazole and Albendazole. [7][9] The general synthetic pathway involves the following key transformations:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a phenylthioaniline intermediate to benzimidazole anthelmintics.

- Formation of the Diamine: A precursor like 2-nitro-**4-(phenylthio)aniline** is reduced to form the corresponding 1,2-phenylenediamine derivative. This step creates the two adjacent amino groups necessary for forming the imidazole ring.

- Cyclization: The resulting diamine is then reacted with a reagent such as methyl N-cyanocarbamate to construct the 2-carbamate benzimidazole core, a key pharmacophore for this class of drugs.[7]
- Sulfide Oxidation: The sulfide linkage in the final molecule can be optionally oxidized to a sulfoxide, often enhancing the drug's metabolic profile and efficacy. For example, Fenbendazole (a sulfide) is metabolized in vivo to Oxfendazole (a sulfoxide).

The presence of the phenylthio group is critical for the biological activity of these compounds. [9] This makes intermediates like **4-(phenylthio)aniline** and its analogs indispensable for the efficient production of these vital medicines.[10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **4-(phenylthio)aniline**. It is classified as harmful and an irritant.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement	Precautionary Codes
		H302: Harmful if swallowed. H315: Causes skin irritation. [11][12] H319: Causes serious eye irritation. [11][12] H335: May cause respiratory irritation.[11][12]	P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P501

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[13\]](#)
- Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste must be handled as hazardous.

Conclusion

4-(Phenylthio)aniline is a compound of significant utility in modern organic synthesis. Its straightforward preparation, well-defined spectroscopic properties, and versatile reactivity make it a reliable building block. Its most prominent role is as a key intermediate in the manufacturing of benzimidazole-based anthelmintics, highlighting the direct impact of fundamental organic chemistry on veterinary and human medicine. For researchers in medicinal chemistry and process development, a thorough understanding of the synthesis, characterization, and safe handling of **4-(phenylthio)aniline** is essential for innovation and discovery.

References

- PubChem. (n.d.). 4-Aminophenyl disulfide. National Center for Biotechnology Information.
- PubChem. (n.d.). **4-(Phenylthio)aniline**. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Aniline, 4-nitro-3-phenylthio- (CAS 28819-80-9).
- SpectraBase. (n.d.). **4-(Phenylthio)aniline**. John Wiley & Sons, Inc.
- PubChem. (n.d.). 4-(p-Nitrophenylthio)aniline. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). 2-Nitro-5-(phenylthio)aniline: A Versatile Intermediate for Anthelmintics and Beyond.
- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Global Substance Registration System (GSRS). (n.d.). 4-AMINO-4'-NITROPHENYL SULFIDE.
- Google Patents. (n.d.). CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine.
- LookChem. (n.d.). Cas 43156-47-4, 2-Nitro-5-(phenylthio)aniline.
- Cheméo. (n.d.). Chemical Properties of 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0).
- Capot Chemical. (2010). MSDS of 2-Nitro-5-(phenylthio)aniline.
- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Phenylthio)aniline | C12H11NS | CID 96081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-(PHENYLTHIO)ANILINE [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. nbinno.com [nbinno.com]
- 10. lookchem.com [lookchem.com]
- 11. 4-(p-Nitrophenylthio)aniline | C12H10N2O2S | CID 7566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name for 4-aminophenyl phenyl sulfide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071985#iupac-name-for-4-aminophenyl-phenyl-sulfide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com